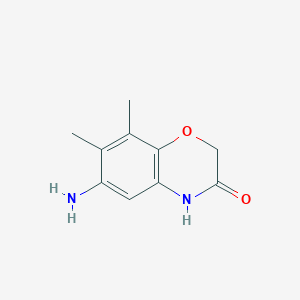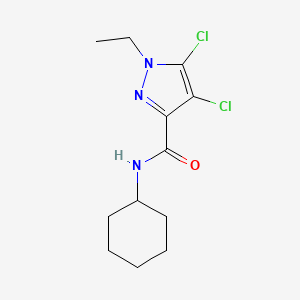![molecular formula C23H19ClN2O4 B14943827 4-[(4-Chlorophenyl)carbamoyl]-2,3-diphenyl-1,2-oxazolidine-5-carboxylic acid](/img/structure/B14943827.png)
4-[(4-Chlorophenyl)carbamoyl]-2,3-diphenyl-1,2-oxazolidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-CHLOROANILINO)CARBONYL]-2,3-DIPHENYLTETRAHYDRO-5-ISOXAZOLECARBOXYLIC ACID is a complex organic compound with a unique structure that includes a chlorinated aniline group, a diphenyl group, and an isoxazole ring
準備方法
The synthesis of 4-[(4-CHLOROANILINO)CARBONYL]-2,3-DIPHENYLTETRAHYDRO-5-ISOXAZOLECARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity. Specific details on the synthetic routes and reaction conditions were not found in the search results.
化学反応の分析
4-[(4-CHLOROANILINO)CARBONYL]-2,3-DIPHENYLTETRAHYDRO-5-ISOXAZOLECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others, potentially changing its reactivity and applications.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-[(4-CHLOROANILINO)CARBONYL]-2,3-DIPHENYLTETRAHYDRO-5-ISOXAZOLECARBOXYLIC ACID has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe or in the study of biological pathways.
Medicine: Its unique structure could make it a candidate for drug development or as a therapeutic agent.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-[(4-CHLOROANILINO)CARBONYL]-2,3-DIPHENYLTETRAHYDRO-5-ISOXAZOLECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound’s effects are likely mediated through binding to particular proteins or enzymes, altering their activity and leading to downstream effects. Specific details on the molecular targets and pathways were not found in the search results.
類似化合物との比較
4-[(4-CHLOROANILINO)CARBONYL]-2,3-DIPHENYLTETRAHYDRO-5-ISOXAZOLECARBOXYLIC ACID can be compared with other similar compounds, such as:
- 4-[(4-ETHOXYANILINO)CARBONYL]-2,3-DIPHENYLTETRAHYDRO-5-ISOXAZOLECARBOXYLIC ACID
- 4-[(4-BROMOANILINO)CARBONYL]-2,3-DIPHENYLTETRAHYDRO-5-ISOXAZOLECARBOXYLIC ACID
- 4-[(2-CHLOROANILINO)CARBONYL]-2,3-DIPHENYLTETRAHYDRO-5-ISOXAZOLECARBOXYLIC ACID
These compounds share a similar core structure but differ in the substituents attached to the aniline group
特性
分子式 |
C23H19ClN2O4 |
|---|---|
分子量 |
422.9 g/mol |
IUPAC名 |
4-[(4-chlorophenyl)carbamoyl]-2,3-diphenyl-1,2-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C23H19ClN2O4/c24-16-11-13-17(14-12-16)25-22(27)19-20(15-7-3-1-4-8-15)26(30-21(19)23(28)29)18-9-5-2-6-10-18/h1-14,19-21H,(H,25,27)(H,28,29) |
InChIキー |
FMFPITJUNAVUGJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(C(ON2C3=CC=CC=C3)C(=O)O)C(=O)NC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-methoxyphenyl)amino]-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B14943748.png)
![3-cyclopropyl-6-(1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943754.png)

![6-chloro-3-hydroxy-4,7-dimethylfuro[3,4-c]pyridin-1(3H)-one](/img/structure/B14943767.png)
![Ethyl 2-[(2-methylpropyl)amino]-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,3-thiazole-5-carboxylate](/img/structure/B14943770.png)

![Tricyclo[3.3.1.1(3,7)]decan-1-ol, 4-(cyclohexylamino)-](/img/structure/B14943773.png)
![2-{3-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B14943774.png)
![3-[4-(4-Ethoxybenzyl)piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B14943786.png)
![N-[2-(phenylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B14943806.png)
![3-{4-[2-(4-Ethylpiperidino)ethyl]piperidino}-1-(4-fluorophenyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B14943816.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14943818.png)
![1-(3-Methoxyphenyl)-3-[1'-(phenylcarbonyl)-4,4'-bipiperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14943830.png)
![2-methyl-4-(3-nitrophenyl)-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene](/img/structure/B14943837.png)
